Tert-butyl 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}[(1s,3s)-3-(methoxycarbonyl)cyclobutyl]amino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}[(1s,3s)-3-(methoxycarbonyl)cyclobutyl]amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a fluorenylmethoxycarbonyl group, and a tert-butyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with methoxycarbonylcyclobutylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}[(1s,3s)-3-(methoxycarbonyl)cyclobutyl]amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays .
Medicine
In medicinal chemistry, tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can form stable complexes with proteins, inhibiting their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate: This compound features a similar fluorenylmethoxycarbonyl group but differs in the structure of the piperidine ring.
1-(tert-Butoxycarbonyl)-4-(9H-fluoren-9-ylmethoxy)carbonyl amino-4-azepanecarboxylic acid: Another related compound with a different ring structure.
Uniqueness
Tert-butyl 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}[(1s,3s)-3-(methoxycarbonyl)cyclobutyl]amino)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a fluorenylmethoxycarbonyl group, and a tert-butyl ester. This unique structure imparts specific reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O6/c1-31(2,3)39-29(35)32-15-13-21(14-16-32)33(22-17-20(18-22)28(34)37-4)30(36)38-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-12,20-22,27H,13-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHRUMAAUZYHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC(C2)C(=O)OC)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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